molecular formula C24H26O2 B12563578 1,4-Bis(2-isopropylphenoxy)benzene CAS No. 172377-08-1

1,4-Bis(2-isopropylphenoxy)benzene

Cat. No.: B12563578
CAS No.: 172377-08-1
M. Wt: 346.5 g/mol
InChI Key: YOAUVKPKYBDQTQ-UHFFFAOYSA-N
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Description

1,4-Bis(2-isopropylphenoxy)benzene is an organic compound with the molecular formula C24H26O2 It is a derivative of benzene, where two 2-isopropylphenoxy groups are attached to the 1 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-isopropylphenoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 2-isopropylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include strong acids or bases, which facilitate the formation of the ether linkage between the phenol and the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-isopropylphenoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1,4-Bis(2-isopropylphenoxy)benzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-isopropylphenoxy)benzene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-phenoxyphenyl)benzene: Similar in structure but with different substituents on the benzene ring.

    1,4-Bis(2-methylphenoxy)benzene: Contains methyl groups instead of isopropyl groups.

    1,4-Bis(4-methoxyphenoxy)benzene: Features methoxy groups instead of isopropyl groups.

Uniqueness

1,4-Bis(2-isopropylphenoxy)benzene is unique due to the presence of isopropyl groups, which can influence its physical and chemical properties, such as solubility, reactivity, and stability. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

172377-08-1

Molecular Formula

C24H26O2

Molecular Weight

346.5 g/mol

IUPAC Name

1,4-bis(2-propan-2-ylphenoxy)benzene

InChI

InChI=1S/C24H26O2/c1-17(2)21-9-5-7-11-23(21)25-19-13-15-20(16-14-19)26-24-12-8-6-10-22(24)18(3)4/h5-18H,1-4H3

InChI Key

YOAUVKPKYBDQTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)OC3=CC=CC=C3C(C)C

Origin of Product

United States

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